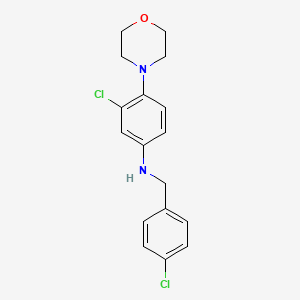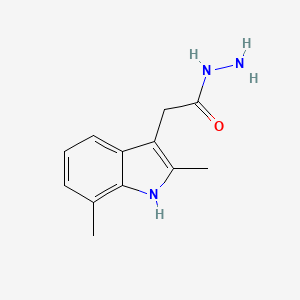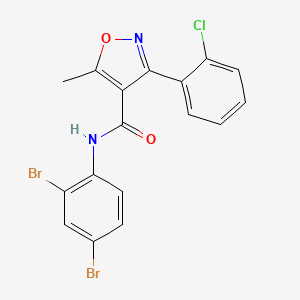![molecular formula C22H13BrClN3O B12479756 N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline](/img/structure/B12479756.png)
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline is a complex organic compound that features a benzimidazole moiety, a chromenylidene group, and a bromoaniline substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The chromenylidene group is introduced through a reaction involving 6-chloro-2H-chromen-2-one and appropriate reagents . Finally, the bromoaniline moiety is attached via a substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The chromenylidene group can be reduced to form dihydro derivatives.
Substitution: The bromoaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted aniline derivatives .
Scientific Research Applications
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antioxidant agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The chromenylidene group can interact with cellular enzymes, inhibiting their activity. The bromoaniline group may enhance the compound’s ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including anticancer and antiviral properties.
Chromenylidene derivatives: Investigated for their antioxidant and anti-inflammatory effects.
Bromoaniline derivatives: Studied for their antimicrobial and anticancer activities.
Uniqueness
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline is unique due to its combination of these three functional groups, which may result in synergistic effects and enhanced biological activity compared to individual components .
Properties
Molecular Formula |
C22H13BrClN3O |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(3-bromophenyl)-6-chlorochromen-2-imine |
InChI |
InChI=1S/C22H13BrClN3O/c23-14-4-3-5-16(12-14)25-22-17(11-13-10-15(24)8-9-20(13)28-22)21-26-18-6-1-2-7-19(18)27-21/h1-12H,(H,26,27) |
InChI Key |
RALNECSEIRYERC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=NC5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-methyl-2-({2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12479680.png)
![Methyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12479688.png)
![2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide](/img/structure/B12479703.png)


![2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol](/img/structure/B12479728.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B12479732.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B12479736.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12479737.png)


![N~1~-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12479751.png)
![11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479760.png)
